molecular formula C8H9NO3 B11913267 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol

Cat. No.: B11913267
M. Wt: 167.16 g/mol
InChI Key: SIQUZFBZMJKFMN-UITAMQMPSA-N
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Description

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a hydroxy-methylcarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of benzene-1,3-diol with a suitable carbonimidoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in structure but with hydroxyl groups in the ortho position.

    Resorcinol (1,3-dihydroxybenzene): Similar in structure with hydroxyl groups in the meta position.

    Hydroquinone (1,4-dihydroxybenzene): Similar in structure with hydroxyl groups in the para position.

Uniqueness

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is unique due to the presence of the hydroxy-methylcarbonimidoyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5-

InChI Key

SIQUZFBZMJKFMN-UITAMQMPSA-N

Isomeric SMILES

C/C(=N/O)/C1=C(C=CC=C1O)O

Canonical SMILES

CC(=NO)C1=C(C=CC=C1O)O

Origin of Product

United States

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